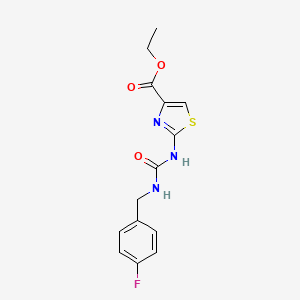

Ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-fluorophenyl)methylcarbamoylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c1-2-21-12(19)11-8-22-14(17-11)18-13(20)16-7-9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIROXTAACWDXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate typically involves the reaction of 4-fluorobenzylamine with ethyl thiazole-4-carboxylate in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of thiazole derivatives, including ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate, is their potential as antimicrobial agents. Thiazole compounds have been extensively studied for their efficacy against various strains of bacteria and fungi. For instance, derivatives containing thiazole rings have shown promising results against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study:

A study conducted on a series of thiazole derivatives demonstrated that compounds with specific substitutions exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .

Cancer Treatment

Thiazole compounds are also being investigated for their anticancer properties. This compound may inhibit key signaling pathways involved in tumor growth and proliferation. Research has indicated that certain thiazole derivatives can act as dual kinase inhibitors, targeting proteins essential for cancer cell survival .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Target Kinase | IC50 Value (µM) |

|---|---|---|

| Compound A | CK2 | 1.9 |

| Compound B | GSK3β | 0.67 |

| This compound | TBD | TBD |

Induction of Pluripotency

Recent studies have shown that certain thiazole derivatives can influence pluripotency in stem cells. This compound has been identified as a potential small molecule inducer of Oct3/4 expression, a critical factor for maintaining pluripotency in embryonic stem cells .

Case Study:

In a high-throughput screening campaign, this compound was found to significantly enhance Oct3/4 expression, suggesting its utility in regenerative medicine and stem cell research .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .

Synthesis Overview:

- Step 1: Formation of thiazole ring via cyclization.

- Step 2: Ureido linkage formation through coupling reactions.

- Step 3: Esterification to obtain the final product.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and thiazole core significantly alter molecular weight, solubility, and synthetic efficiency. Key comparisons include:

Key Observations :

Reaction Efficiency :

- The target compound’s synthesis may follow similar high-yield trends.

Physicochemical and Structural Insights

- Molecular Weight : The target compound (~365 Da) is smaller than piperazine-linked analogs (e.g., 10d: 548 Da ), which may improve bioavailability.

- Hydrogen Bonding: The urea moiety serves as a hydrogen-bond donor/acceptor, critical for target binding. Fluorine’s inductive effect may strengthen these interactions compared to non-halogenated analogs.

- Solubility : Ethyl esters (target compound) typically exhibit lower aqueous solubility than carboxylate salts but better lipid bilayer penetration than polar carboxamides (e.g., Compound 2 ).

Biological Activity

Ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

Overview of the Compound

This compound is characterized by a thiazole ring with an ethyl ester group and a ureido substituent. The presence of the fluorine atom in the benzyl moiety is notable as it can enhance the compound's stability and interaction with biological targets .

Antibacterial and Antifungal Properties

The compound has demonstrated significant antibacterial and antifungal activity. Studies indicate that thiazole derivatives, including this compound, can inhibit bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. It has been evaluated against various strains, showing promising results as a potential candidate for new antimicrobial drugs.

Anticancer Effects

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. For instance, derivatives of thiazole compounds have been tested against human tumor cell lines, exhibiting high selectivity and low toxicity towards normal cells .

The mechanism of action involves the compound's interaction with specific molecular targets:

- Enzyme Inhibition : this compound may act as an enzyme inhibitor, disrupting metabolic pathways essential for bacterial survival and cancer cell proliferation.

- Receptor Modulation : The compound is also explored for its ability to modulate receptor activities, which can influence various biological processes including inflammation and tumor growth .

Comparative Analysis

A comparison with similar compounds reveals the unique properties imparted by the fluorine substitution:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(3-(4-chlorobenzyl)ureido)thiazole-4-carboxylate | Similar structure without fluorine | Moderate antibacterial activity |

| Ethyl 2-(3-(4-methylbenzyl)ureido)thiazole-4-carboxylate | Similar structure with methyl group | Lower anticancer efficacy compared to fluorinated variant |

The presence of fluorine enhances lipophilicity and stability, potentially improving interaction with biological targets compared to other halogenated or substituted analogs .

Case Studies

- Antitumor Activity : A study evaluated various thiazole derivatives against a panel of human tumor cell lines. This compound exhibited significant cytotoxicity against melanoma and pancreatic cancer cells while maintaining low toxicity towards normal cells .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens like Staphylococcus aureus and Candida albicans. The compound showed effective inhibition at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Q & A

Q. What synthetic methodologies are typically employed to prepare Ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate?

The synthesis generally involves two key steps: (1) formation of the thiazole-4-carboxylate core and (2) introduction of the ureido moiety.

- Thiazole ring synthesis : Ethyl 2-aminothiazole-4-carboxylate is synthesized via condensation of thiourea with α-bromoesters under basic conditions (e.g., NaHCO₃) .

- Ureido linkage formation : The amine group on the thiazole reacts with 4-fluorobenzyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C. Catalytic bases like triethylamine (TEA) enhance reactivity, and the reaction is monitored via TLC .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates the product, with yields typically ranging from 60–80% .

Q. How is the purity and structural integrity of this compound confirmed?

Researchers use a combination of analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR verifies the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), the ureido NH (δ 9–10 ppm), and the 4-fluorobenzyl group (δ 4.3–4.5 ppm for CH₂) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects impurities .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 364.08) .

Advanced Research Questions

Q. What strategies optimize the yield of the ureido linkage formation while minimizing byproducts?

Key factors include:

- Reagent stoichiometry : A 1.2:1 molar ratio of 4-fluorobenzyl isocyanate to ethyl 2-aminothiazole-4-carboxylate prevents excess isocyanate side reactions .

- Solvent selection : Anhydrous DMF or THF improves solubility and reaction homogeneity.

- Temperature control : Slow addition of isocyanate at 0°C reduces exothermic side reactions (e.g., oligomerization) .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates urea formation, reducing reaction time to 4–6 hours .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions in activity (e.g., varying IC₅₀ values in anticancer assays) may arise from:

- Purity variability : Impurities >5% can skew results. Cross-validate purity via orthogonal methods (HPLC + NMR) .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time). For example, MTT assays using MCF-7 cells require 48-hour exposure for reliable IC₅₀ determination .

- Structural analogs : Compare activity with derivatives (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to isolate pharmacophore contributions .

Q. What computational tools aid in predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites on the thiazole ring .

- Molecular docking : Software like AutoDock Vina screens protein targets (e.g., kinase inhibitors) by simulating hydrogen bonds between the ureido group and active-site residues .

- Retrosynthesis tools : Platforms like Pistachio prioritize synthetic routes using reaction databases, improving scalability .

Methodological Tables

Q. Table 1: Common Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | Ethyl bromoacetate, thiourea, NaHCO₃, 80°C | 70–85% | |

| Ureido coupling | 4-Fluorobenzyl isocyanate, TEA, DMF, 0°C→RT | 60–75% |

Q. Table 2: Analytical Parameters

| Technique | Parameters | Target Data |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃ | δ 8.2 (thiazole H), δ 4.4 (CH₂) |

| HPLC | C18, 60:40 acetonitrile/water, 1.0 mL/min | Retention time: 6.8 min, purity >98% |

Q. Table 3: Biological Assay Optimization

| Parameter | Recommendation | Rationale |

|---|---|---|

| Cell line | MCF-7 (breast cancer) | High sensitivity to thiazole-based inhibitors |

| Incubation time | 48 hours | Ensures full cell cycle penetration |

| Positive control | Doxorubicin (IC₅₀ = 0.5 μM) | Validates assay reproducibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.